Silver lactate

Description

Historical Context and Evolution of Silver-Based Antimicrobials in Biomedical Science

The use of silver as an antimicrobial agent has a rich history, dating back to ancient civilizations that utilized silver vessels to preserve water and wine. nih.gov The earliest recorded therapeutic application of silver dates back to the Han Dynasty in China around 1500 B.C.E. nih.gov Historical records indicate that the ancient Phoenicians, Greeks, Romans, and Egyptians used silver compounds to preserve food and water and to treat wounds and ulcers. researchgate.net

The formal entry of silver into modern medicine occurred in the 19th century. In the 1840s, J. Marion Sims, a pioneer in gynecology, successfully used silver wire as a suture material. wikipedia.org Later in that century, silver nitrate (B79036) gained prominence as an antiseptic for wound care and was instrumental in preventing neonatal conjunctivitis. wikipedia.orgresearchgate.net The late 19th and early 20th centuries saw the development and use of colloidal silver as a germicide and disinfectant. nih.govwikipedia.org

However, the discovery and subsequent widespread use of antibiotics in the 1940s led to a significant decline in the use of silver as an antimicrobial agent. nih.govoup.com For decades, antibiotics became the standard treatment for bacterial infections. oup.com It was the rise of antibiotic-resistant pathogens in recent years that has led to a re-examination of silver's therapeutic potential. nih.govnih.gov This renewed interest has driven research into various forms of silver, including silver salts like silver lactate (B86563) and silver nanoparticles, as viable alternatives or adjuncts to conventional antibiotics. nih.govresearchgate.net

Contemporary Research Landscape of Silver Lactate

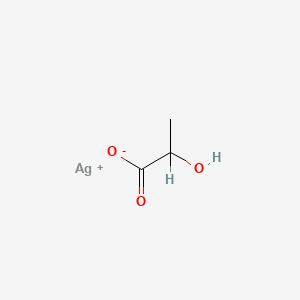

Current research on this compound is multifaceted, exploring its antimicrobial efficacy, its incorporation into novel materials, and its potential biomedical applications. This compound is a salt formed from the reaction of silver with lactic acid and is recognized for its ability to inhibit the growth of a broad spectrum of microorganisms. ontosight.ai

A significant area of investigation involves the integration of this compound into polymers and other biomaterials to create antimicrobial surfaces and medical devices. For instance, studies have successfully incorporated this compound into polyurethane films, demonstrating significant antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov The porous structure of the polyurethane was found to likely enhance the effectiveness of the this compound. nih.gov

Another promising application is in wound care and regenerative medicine. Recent in vitro studies have explored the use of this compound-enriched platelet-rich plasma (PRP) scaffolds. mdpi.com These scaffolds have shown the ability to counteract the growth of common pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans, while remaining biocompatible with human osteoblasts. mdpi.com The research suggests that such scaffolds could be a preventive strategy against biofilm-related infections in dental and orthopedic implants. mdpi.com

Furthermore, this compound is being investigated for its role in biosensor technology. Researchers have developed electrochemical biosensors for the detection of lactic acid, a key biomarker in various medical conditions, by functionalizing electrodes with composites containing silver nanoparticles. rsc.org

The following table summarizes some of the recent research findings on this compound:

| Research Area | Key Findings | Organisms/Cell Lines Studied | Reference |

| Antimicrobial Polymers | This compound-loaded polyurethane films exhibited antibacterial activity. The 1% (w/w) this compound formulation was effective against E. coli and S. aureus. | Escherichia coli, Staphylococcus aureus | nih.gov |

| Wound Healing | This compound-enriched platelet-rich plasma (PRP-L) at 0.3 µg/mm² significantly reduced the viability of S. aureus and C. albicans by 99%. | Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, Human primary osteoblasts | mdpi.com |

| Water Purification | A 1500 ppb solution of this compound completely inhibited the growth of E. coli in as little as three hours. | Escherichia coli | uark.edu |

Methodological Paradigms in this compound Investigations

The scientific investigation of this compound employs a range of established and advanced methodologies to characterize its properties and evaluate its biological activity. These can be broadly categorized into analytical techniques for material characterization and biological assays for assessing efficacy and biocompatibility.

Analytical Characterization:

A suite of analytical techniques is used to confirm the presence and properties of this compound and the materials it is incorporated into. These methods provide insights into the morphology, chemical structure, and composition of the synthesized materials.

| Analytical Technique | Purpose in this compound Research | Reference |

| Field Emission Scanning Electron Microscopy (FESEM) | To observe the surface morphology and structure of materials like this compound-loaded polyurethane films. | nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | To identify the functional groups and confirm the direct interaction of silver with the polymer backbone. | nih.govrsc.org |

| X-ray Diffraction (XRD) | To determine the crystalline structure and confirm the presence of metallic silver in its face-centered cubic form. | nih.govscience-line.com |

| UV-visible (UV-vis) Spectroscopy | To characterize the formation and stability of silver nanoparticles and composites. | rsc.org |

| Transmission Electron Microscopy (TEM) | To determine the size, shape, and dispersion of silver nanoparticles. | science-line.commdpi.com |

| Atomic Absorption Spectroscopy (AAS) | To quantify the concentration of silver released from materials. | |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To develop a stability-indicating assay method for the analysis of this compound. | researchgate.net |

Biological Evaluation:

In vitro and in vivo models are crucial for determining the antimicrobial effectiveness and the safety profile of this compound-based materials.

In Vitro Studies: These laboratory-based experiments are the first step in evaluating biological activity.

Antimicrobial Susceptibility Testing: The agar (B569324) well diffusion method is commonly used to assess the antimicrobial activity of this compound. This involves measuring the zone of inhibition, which is the area around a sample where bacterial growth is prevented. nih.govscience-line.com Another method is the measurement of microbial growth inhibition in liquid cultures using a spectrophotometer to determine the optical density. uark.edu

Cytotoxicity Assays: To assess the effect of this compound on human cells, researchers use tests like the MTT assay. This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability and proliferation. mdpi.com For example, the biocompatibility of silver-enriched PRP has been assessed on human primary osteoblasts. mdpi.com

In Vivo Studies: While specific in vivo studies focusing solely on this compound are less common in the initial search results, the general framework for silver nanoparticles provides a relevant paradigm. These studies involve animal models to assess the effects of the compound in a living organism.

Toxicity Studies: Animal models, such as rats, are used to investigate the systemic effects and potential toxicity of silver compounds. nih.gov Parameters such as changes in weight, organ function (e.g., liver), and histopathological analysis are examined. cdc.gov

Efficacy Models: Animal models of infection are used to evaluate the therapeutic efficacy of silver-based treatments in a real-world scenario. For example, the ability of a silver-containing wound dressing to reduce bacterial load and promote healing in a wound model would be assessed.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

silver;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEWRZSPCQHBOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5AgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875568 | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | L-(+)-Lactic acid silver salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15768-18-0, 80298-33-5, 128-00-7 | |

| Record name | Silver lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15768-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver, (2-hydroxypropanoato-O1,O2)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080298335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (lactato-O1,O2)silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L(+)-Lactic acid silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O6T8HG11V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Fabrication Methodologies in Silver Lactate Research

Chemical Synthesis Approaches for Silver Lactate (B86563) and Silver-Lactate-Derived Nanomaterials

Chemical synthesis provides foundational and versatile methods for producing silver lactate and its nanostructured derivatives. These techniques offer control over purity, size, and morphology through the careful management of reaction conditions and reagents. nih.govmdpi.com

The synthesis of this compound as a chemical compound is straightforward. It can be produced through the reaction of silver carbonate with lactic acid. wikipedia.org For the fabrication of silver-based nanomaterials, silver nitrate (B79036) (AgNO₃) is the most commonly used precursor. mdpi.comnuft.edu.uascielo.br The general principle involves the reduction of silver ions (Ag⁺) from the precursor salt to form elemental silver (Ag⁰), which then nucleates and grows into nanoparticles. mdpi.com The concentration of the silver salt precursor is a critical parameter influencing the final particle size; for instance, increasing the silver nitrate concentration has been shown to result in larger average crystallite sizes of the resulting silver nanoparticles (AgNPs). mdpi.com

In the context of lactate-related systems, silver nanoparticles can be synthesized within a poly(lactic acid) (PLA) matrix, where silver nitrate serves as the precursor. nih.gov The PLA itself can act as a stabilizer for the formed nanoparticles. nih.gov Another approach involves the use of Tollens' reagent, [Ag(NH₃)₂]⁺, which is formed from silver nitrate in the presence of ammonia (B1221849). acs.orgnih.gov This complex ion can then be reduced by various agents to produce silver nanoparticles. acs.orgnih.gov The formation of the silver–ammine complex reduces the standard redox potential of the Ag⁺/Ag couple, which allows for the formation of controlled-size nanoparticles. acs.org

| Product | Precursor(s) | Reaction/Method | Reference |

|---|---|---|---|

| This compound | Silver Carbonate, Lactic Acid | Direct reaction | wikipedia.org |

| Silver Nanoparticles (AgNPs) | Silver Nitrate (AgNO₃) | Chemical reduction | mdpi.comnuft.edu.ua |

| Ag/PLA Nanocomposite | Silver Nitrate (AgNO₃) in PLA solution | Reduction within a polymer matrix | nih.gov |

| Silver Nanoparticles (AgNPs) | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Reduction by saccharides | acs.orgnih.gov |

The reduction of silver ions is the cornerstone of synthesizing silver nanoparticles. Various organic and inorganic reducing agents are employed, and the choice of agent affects the reaction kinetics and nanoparticle characteristics. nih.gov Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium citrate, ascorbate, and sugars like glucose. nih.govencyclopedia.pub

Sodium borohydride is a strong reducing agent that facilitates a rapid reduction of silver ions. nih.gov For example, in the synthesis of silver/poly(lactic acid) nanocomposites, an aqueous solution of NaBH₄ is added dropwise to an AgNO₃/PLA solution to induce the formation of AgNPs. nih.gov The molar ratio of the silver precursor to the reducing agent is a key parameter to control. nih.gov

The Tollens method represents a classic one-step process where aldehydes or, in modified versions, saccharides like glucose and lactose, reduce the silver ammine complex [Ag(NH₃)₂]⁺. nih.gov This green synthesis technique can yield silver hydrosols and nanoparticles of various shapes, with the size influenced by the ammonia concentration and the specific reducing sugar used. nih.gov

Microwave-assisted synthesis is another advanced reduction method. nih.gov This technique uses microwave radiation to rapidly heat the reaction mixture, which can promote the on-site generation of nuclei and lead to a narrow size distribution and high crystallinity of the resulting AgNPs. mdpi.com Variables such as precursor concentration and the type of stabilizer can be adjusted to control the synthesis. mdpi.com Radiolysis, using methods like gamma irradiation, can also be employed to generate hydrated electrons and radicals that reduce silver ions, forming nanoparticles within various matrices. nih.gov

| Method | Reducing Agent | Precursor | Key Features | Reference |

|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Silver Nitrate | Rapid reduction, widely used for nanocomposites. | nih.gov |

| Tollens' Method | Saccharides (e.g., glucose, lactose) | [Ag(NH₃)₂]⁺ | Green method, size controlled by ammonia concentration. | nih.gov |

| Microwave-Assisted | Amino acids, Polyols (e.g., ethylene (B1197577) glycol) | Silver Nitrate | Rapid heating, narrow size distribution, high crystallinity. | mdpi.comnih.gov |

| Gamma Radiolysis | Hydrated electrons, hydroalkyl radicals | Silver Nitrate | Formation of NPs within matrices like silica (B1680970) or chitosan. | nih.gov |

Precursor-Based Synthesis Techniques

Green Synthesis Strategies for this compound Nanoparticles

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods, utilizing biological systems to reduce silver ions and stabilize the resulting nanoparticles. mdpi.com These methods avoid the use of toxic chemicals and energy-intensive processes.

Microorganisms, particularly bacteria, are effectively employed as "nanofactories" for the synthesis of silver nanoparticles. mdpi.com Lactic acid bacteria (LAB), such as species from the genus Lactobacillus, are prominent candidates for this process. nuft.edu.uamdpi.com The synthesis can be carried out using the bacterial biomass, cell lysate, or, more commonly, the cell-free supernatant. nuft.edu.ua

The mechanism is believed to involve enzymes secreted by the bacteria. chalcogen.ro Nitrate reductase and NADH-dependent enzymes are thought to play a significant role in the bioreduction of Ag⁺ ions to Ag⁰. nuft.edu.uaresearchgate.net The process is often visually confirmed by a color change in the reaction mixture from yellow to brown, indicating the formation of AgNPs due to surface plasmon resonance. researchgate.netscience-line.com The synthesis is typically conducted by adding silver nitrate to the cell-free supernatant of a LAB culture and incubating the mixture for a period ranging from a few hours to several days. nuft.edu.uascielo.br Studies using Lactobacillus plantarum and Lactobacillus brevis have successfully produced spherical or polyhedral AgNPs with diameters in the range of 5 to 40 nm. researchgate.netscience-line.com

| Microorganism | Method | Precursor | Resulting NP Size | Reference |

|---|---|---|---|---|

| Lactobacillus plantarum | Cell-free supernatant | 1 mM AgNO₃ | 5-40 nm | researchgate.netscience-line.com |

| Lactobacillus brevis | Cell-free supernatant | 1 mM AgNO₃ | 5-40 nm | researchgate.netscience-line.com |

| Lactobacillus bulgaricus | Cell-free supernatant | 1 mM AgNO₃ | Not specified | scielo.br |

| Pseudomonas aeruginosa | Culture supernatant | Aqueous Ag⁺ | Not specified | researchgate.net |

The use of plant extracts is a popular green synthesis method due to its simplicity, rapidity, and cost-effectiveness. nih.govekb.eg Various parts of plants, including leaves, cortex, and seeds, contain a rich mixture of biomolecules such as flavonoids, tannins, proteins, and alkaloids. mdpi.comnih.gov These phytochemicals can act as both reducing agents, converting Ag⁺ to Ag⁰, and capping agents, which stabilize the nanoparticles and prevent them from aggregating. nih.govnih.gov

The general procedure involves mixing an aqueous solution of silver nitrate with the plant extract. nih.gov The reaction is often facilitated by heating to temperatures between 60°C and 80°C. ekb.egacs.org The formation of AgNPs is monitored by observing the color change and can be characterized using UV-Vis spectroscopy, which typically shows a surface plasmon resonance peak between 410 nm and 450 nm. science-line.comnih.gov For example, extracts from Myrtus communis leaves, Acacia ehrenbergiana cortex, and Syzygium aromaticum (clove) have been successfully used to synthesize AgNPs. acs.orgekb.egfrontiersin.org The nanoparticles synthesized via these methods have shown varied sizes and shapes, often spherical, with dimensions ranging from 1 to 50 nm. acs.orgtandfonline.com

Bioreduction Using Microbial Systems

Advanced Fabrication of this compound Composites and Functionalized Systems

To harness the properties of this compound and its nanoparticle derivatives for specific applications, they are often incorporated into larger material systems to form composites or have their surfaces functionalized with specific molecules.

One significant area of research is the development of biocomposites using poly(lactic acid) (PLA), a biodegradable polymer. nih.gov Silver nanoparticles can be synthesized directly within a PLA solution to create Ag/PLA nanocomposites. nih.gov In one method, silver nitrate is dissolved in a PLA solution, followed by the addition of a reducing agent like sodium borohydride. nih.gov The PLA matrix acts as a stabilizer, preventing the agglomeration of the newly formed Ag-NPs. nih.gov Such composites are explored for applications like antimicrobial food packaging. nih.gov Another approach involves creating composites of silver nanowires with a chitosan-lactic acid matrix to produce transparent conductive films with enhanced stability and adhesion. rsc.org

Functionalization of silver nanoparticles with specific ligands is another advanced strategy. This involves attaching molecules to the nanoparticle surface to impart desired properties or to facilitate interactions with other systems. For instance, AgNPs have been functionalized with lipoic acid (LA), polyethylene (B3416737) glycol (PEG), and reduced glutathione (B108866) (GSH). nih.gov In one synthesis, lipoic acid and sodium borohydride are used to create LA-stabilized AgNPs. nih.gov These functionalized nanoparticles are being investigated for biomedical applications. nih.gov In the field of biosensors, screen-printed electrodes have been functionalized with a composite of silver nanoparticles and polyaniline (AgNPs–PANI) for the non-enzymatic detection of lactic acid. rsc.org Similarly, silver nanoparticles have been loaded into nanocellulose derived from hemp and combined with poly(vinyl alcohol) (PVA) to create an electrode for electrochemical lactate sensors. researchgate.netacs.org

| Composite/Functionalized System | Components | Fabrication Method | Potential Application | Reference |

|---|---|---|---|---|

| Silver/Poly(lactic acid) Nanocomposite | AgNPs, PLA, NaBH₄ | Chemical reduction in PLA matrix | Antibacterial materials | nih.gov |

| Chitosan-Lactic Acid/Ag Nanowire Film | Ag Nanowires, Chitosan, Lactic Acid | One-step solution processing | Transparent conductive films | rsc.org |

| Lipoic Acid-Functionalized AgNPs | AgNPs, Lipoic Acid, NaBH₄ | Chemical synthesis with functional ligand | Biomedical applications | nih.gov |

| AgNPs-Polyaniline Electrode | AgNPs, Polyaniline | Electro-polymerization on electrode | Lactic acid biosensor | rsc.org |

| Hemp Nanocellulose/AgNPs-PVA Composite | Hemp Nanocellulose, AgNPs, PVA | In-situ reduction and composite formation | Electrochemical lactate sensor | researchgate.netacs.org |

Incorporation into Polymer Matrices

The incorporation of this compound into polymer matrices is a common strategy to impart antimicrobial characteristics to the bulk material. This approach is particularly relevant for applications where the material itself needs to resist microbial colonization. Polyurethane (PU) and Poly(lactic acid) (PLA) are among the polymers frequently studied for this purpose.

One straightforward method for incorporating this compound is through solvent casting . In this technique, the polymer is dissolved in a suitable solvent, and an aqueous solution of this compound is then mixed into the polymer solution. The solvent is subsequently evaporated, leaving behind a composite film. For instance, composite films of polyurethane and this compound have been successfully prepared using this method, with varying weight percentages of this compound to tailor the antimicrobial efficacy and material properties. Current time information in Paris, FR.nih.gov Research has shown that polyurethane films loaded with 1% and 10% (w/w) of this compound exhibit significant antibacterial activity. nih.govmdpi.com Interestingly, the incorporation of this compound can also influence the morphology of the polymer matrix, with studies on polyurethane showing the formation of a more porous structure at higher this compound concentrations. nih.gov

Another approach involves the covalent incorporation of this compound into the polymer structure during synthesis. This has been demonstrated with polyurethanes, where this compound is used to end-cap the polymer chains. mdpi.com This method creates a more stable integration of the silver compound within the polymer, potentially leading to more controlled and sustained antimicrobial action. mdpi.com

The table below summarizes key findings from research on the incorporation of this compound into polyurethane films.

| Polymer Matrix | This compound Conc. (% w/w) | Fabrication Method | Key Findings on Material Properties |

| Polyurethane (PU) | 1% | Solvent Casting | Increased surface porosity; Maintained or slightly increased Young's modulus and tensile strength. nih.govmdpi.com |

| Polyurethane (PU) | 10% | Solvent Casting | Further increased surface porosity; Maintained or slightly increased Young's modulus and tensile strength; Showed greater thermal stability in dynamic mechanical analysis (DMA). nih.govmdpi.comresearchgate.net |

| Polyurethane (PU) | Not specified | End-capping during synthesis | Covalent incorporation of silver into the polymer backbone; Maintained mechanical properties while conferring bacterial resistance. mdpi.com |

Integration into Hydrogel Systems

Hydrogels, with their high water content and tissue-like properties, are excellent candidates for biomedical applications. The integration of this compound into hydrogel systems is being explored to create antimicrobial wound dressings and other medical devices.

A notable example is the use of this compound in Pluronic F-127 gels . ualberta.catandfonline.com Pluronic F-127 is a thermo-responsive polymer that exists as a solution at low temperatures and forms a gel at body temperature. ualberta.caresearchgate.net This property makes it an ideal vehicle for topical applications. This compound can be incorporated into Pluronic F-127 solutions to form antimicrobial gels that can be applied to wounds, where they solidify and release silver ions to combat infection. ualberta.catandfonline.com

Another area of investigation is the use of this compound in alginate hydrogels . mdpi.com Alginate, a natural polysaccharide, can be cross-linked to form hydrogels. Studies have explored this compound alginate hydrogels for applications in treating peri-implantitis, demonstrating its potential in dental and biomedical fields. mdpi.com The lactate component itself can also be a focus, with research into lactate-releasing hydrogels for tissue regeneration, where the lactate can have beneficial effects on cell metabolism. researchgate.net

The following table details research findings on the integration of this compound into hydrogel systems.

| Hydrogel System | Silver Compound | Application Focus | Key Research Findings |

| Pluronic F-127 | This compound | Burn treatment, Artificial skin | Forms a thermo-responsive gel for controlled release of antimicrobial silver. ualberta.catandfonline.com |

| Alginate | This compound | Peri-implantitis treatment | Demonstrates antimicrobial properties and effects on mesenchymal stem cells. mdpi.com |

Surface Functionalization Techniques

Functionalizing the surface of a material with this compound is a targeted approach to prevent microbial adhesion and biofilm formation at the material-tissue interface. This is particularly crucial for medical implants and devices.

Layer-by-layer (LbL) assembly is a versatile technique that can be used to build up thin films on a surface. This method involves the sequential deposition of positively and negatively charged molecules. While direct LbL assembly with this compound is not extensively documented, the principle can be applied by using a positively charged polymer to bind the negatively charged lactate ion, followed by the introduction of silver ions. mdpi.comacs.orgnih.gov This technique allows for precise control over the coating thickness and composition.

Grafting is another method where polymer chains are covalently attached to a surface. These grafted polymer chains can then be functionalized with this compound. For instance, a surface can be grafted with a polymer containing carboxylic acid groups, which can then bind with silver ions. acs.orgmdpi.com While much of the research in this area focuses on silver nanoparticles, the underlying principles of creating binding sites for silver ions are applicable to this compound.

Research into the immobilization of silver ions from salts onto surfaces like titanium is also relevant. nih.govnih.gov Techniques such as dip coating in a silver salt solution followed by a reduction step are common. nih.gov While often aimed at forming nanoparticles, controlling the process could potentially lead to the immobilization of this compound complexes on the surface.

The table below summarizes various surface functionalization techniques and their relevance to this compound.

| Functionalization Technique | Substrate Example | Mechanism | Potential for this compound |

| Layer-by-Layer (LbL) Assembly | Titanium, Polymers | Sequential deposition of charged species to build a multilayered coating. mdpi.comacs.orgnih.gov | Can be adapted to incorporate lactate and silver ions in alternating layers. |

| Graft Polymerization | Poly(lactic acid) (PLA) films | Covalently attaching polymer chains with functional groups to the surface. acs.orgmdpi.com | Grafted polymers can provide binding sites for this compound. |

| Dip Coating and Reduction | Titanium | Immersion in a silver salt solution followed by a process to immobilize silver. nih.gov | The process can be tailored to immobilize this compound on the surface. |

Advanced Characterization Techniques in Silver Lactate Research

Spectroscopic Characterization

Spectroscopic techniques are instrumental in probing the electronic and vibrational states of silver lactate (B86563) and its derivatives.

UV-Visible Spectroscopy for Plasmon Resonance Analysis

UV-Visible spectroscopy is a primary tool for confirming the formation and characterizing the optical properties of silver nanoparticles synthesized from silver lactate. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For silver nanoparticles, a characteristic phenomenon known as Surface Plasmon Resonance (SPR) is of particular interest. nanocomposix.com SPR arises from the collective oscillation of conduction electrons on the nanoparticle surface when excited by light of a specific wavelength. nanocomposix.com

The position and shape of the SPR peak in the UV-Vis spectrum are sensitive to the size, shape, aggregation state, and the local dielectric environment of the nanoparticles. nanocomposix.com In studies involving the synthesis of AgNPs using lactic acid bacteria, the formation of nanoparticles is often initially confirmed by a color change in the solution to yellowish-brown, which is followed by UV-Vis analysis. ijcmas.comscience-line.com

Research has shown that the SPR peak for AgNPs synthesized from this compound or in the presence of lactic acid derivatives typically appears in the range of 410 nm to 450 nm. ijcmas.comscience-line.commdpi.com For instance, AgNPs synthesized using Lactobacillus plantarum and Lactobacillus brevis exhibited an absorption peak at 410 nm. science-line.com In another study, AgNPs produced by the metabolites of various lactic acid bacteria strains showed SPR bands at 450 nm and 500 nm. ijcmas.com The aggregation of nanoparticles can cause a red-shift (a shift to longer wavelengths) of the SPR peak. nanocomposix.com Conversely, factors like a decrease in particle size can lead to a blue-shift.

Table 1: UV-Visible Spectroscopy Data for Silver Nanoparticles Derived from or Analyzed with Lactate

| Sample Description | SPR Peak Wavelength (nm) | Reference |

|---|---|---|

| AgNPs from Lactobacillus plantarum & L. brevis | 410 | science-line.com |

| AgNPs from Lactobacillus plantarum TG1 | 450 | ijcmas.com |

| AgNPs from various Lactic Acid Bacteria | 450 and 500 | ijcmas.com |

| AgNPs with liquid crystalline ligands from lactic acid | ~450 | mdpi.com |

| AgNPs in polyurethane-Ag lactate composite | 435 | nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying chemical interactions within a material. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. In the context of this compound, FTIR is used to understand the interaction between the silver ions or nanoparticles and the lactate molecule or other surrounding matrices, such as polymers. nih.gov

When this compound is incorporated into a polymer matrix like polyurethane, FTIR can reveal interactions between the silver and the polymer backbone. nih.govmdpi.com Changes in the position and intensity of characteristic peaks, such as those corresponding to C=O (carbonyl), O-H (hydroxyl), and C-N (carbon-nitrogen) bonds, can indicate complex formation or other chemical interactions. nih.govekb.eg For example, in a study of silver nanoparticles synthesized using plant extracts, FTIR analysis showed a strong absorption band at 3433 cm⁻¹ corresponding to O-H stretching and a band at 1639 cm⁻¹ for the C=O group, indicating the involvement of these groups in the reduction and stabilization of the nanoparticles. ekb.eg

Raman Spectroscopy for Molecular Structure

Raman spectroscopy provides detailed information about the molecular structure and vibrational modes of a sample. It is a light scattering technique where a laser is directed at the sample, and the inelastically scattered light is analyzed. The resulting Raman spectrum consists of peaks that correspond to specific molecular vibrations, offering a unique "fingerprint" of the material. dtic.mil

In research involving lactate, Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a highly sensitive method for detection and characterization. SERS utilizes the plasmon resonance of silver or gold nanostructures to dramatically amplify the Raman signal of molecules adsorbed on or near their surface. dtic.mil Studies have demonstrated the use of SERS for detecting lactate, with characteristic Raman bands appearing in the spectral regions of 813–875 cm⁻¹ and 1420–1450 cm⁻¹. edpsciences.orgcnr.it The intensity of these peaks can be correlated with the concentration of lactate. edpsciences.org Raman spectra of this compound-modified polyurethane have also been analyzed to understand the chemical state and interaction of the this compound within the polymer matrix. researchgate.net

Table 2: Characteristic Raman Bands for Lactate Detection

| Spectral Region (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 813–875 | Lactate vibrational band | edpsciences.orgcnr.it |

| 1420–1450 | Lactate Raman modes | edpsciences.orgcnr.it |

| 853 | Lactate vibrational band | cnr.it |

Morphological and Structural Characterization

Microscopy techniques are essential for visualizing the size, shape, and distribution of particles at the micro and nanoscale.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and internal structure of nanoparticles. A beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

TEM analysis is crucial in studies where this compound is used as a precursor for AgNPs. It allows for the direct visualization of the resulting nanoparticles, confirming their morphology (e.g., spherical, polyhedral) and providing accurate size distribution data. ijcmas.comscience-line.com For instance, TEM has been used to show that AgNPs biosynthesized by lactic acid bacteria are often spherical and can range in size from approximately 1.32 nm to 40 nm. ijcmas.comscience-line.com One study found that Lactobacillus plantarum TG1 produced spherical AgNPs with sizes ranging from 1.32 to 5.32 nm. ijcmas.com Another investigation using different Lactobacillus species reported spherical and polyhedral nanoparticles with diameters between 5 and 40 nm. science-line.com This information is vital as the properties and applications of nanoparticles are highly dependent on their size and shape. nih.gov

Table 3: TEM Analysis of Silver Nanoparticles from Lactic Acid Bacteria

| Bacterial Strain | Nanoparticle Shape | Size Range (nm) | Reference |

|---|---|---|---|

| Lactobacillus plantarum TG1 | Spherical | 1.32 – 5.32 | ijcmas.com |

| Lactobacillus plantarum TG2 | Spherical | 1.32 – 4.33 | ijcmas.com |

| Lactobacillus plantarum | Spherical, Polyhedral | 5 – 40 | science-line.com |

| Lactobacillus brevis | Spherical, Polyhedral | 5 – 40 | science-line.com |

Scanning Electron Microscopy (SEM) for Surface Morphology and Distribution

Scanning Electron Microscopy (SEM) is used to examine the surface topography and composition of a sample. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's morphology and composition.

In the context of this compound, SEM is often employed to study the morphology of composite materials containing this compound or AgNPs derived from it. For example, when this compound is incorporated into polyurethane films, SEM micrographs can reveal changes in the surface structure, such as increased porosity, which can influence the material's properties. nih.govmdpi.com SEM analysis of biosynthesized AgNPs has shown high-density, spherical to polyhedral nanoparticles with sizes ranging from approximately 20 nm to over 60 nm. ekb.eg It can also be used to observe the distribution of these particles within a matrix or on a surface, which is critical for applications like antimicrobial coatings or sensors. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. mdpi.com In the context of this compound research, AFM is instrumental in visualizing the surface morphology and determining parameters such as surface roughness.

Research involving silver-containing materials has demonstrated the utility of AFM in characterizing surface features. For instance, studies on silver nanoparticles have utilized AFM to reveal their spherical shape and size, with one study reporting an average particle size of 31 nm. nih.gov Another investigation into silver nanoparticles synthesized using Myrtus communis leaves extract employed AFM to generate a three-dimensional picture of the nanoparticle surface, determining an average diameter of 59.2 nm. ekb.eg When silver nanoparticles were synthesized using an exopolysaccharide from a lactic acid bacterium, AFM analysis, along with other techniques, confirmed their spherical shape and monodispersed nature. researchgate.net

In studies of composite materials, AFM has been used to assess changes in surface topography upon the inclusion of silver. For example, in the development of an electrochemical sensor, the modification of an electrode with a composite containing silver nanoparticles resulted in a significant increase in surface area and roughness, which was quantified using AFM. acs.orgnih.gov Specifically, the average roughness (Ra) of the modified electrode was found to be 15.601 ± 0.12 µm. acs.orgnih.gov Similarly, research on antimicrobial lipopeptides has used AFM to quantify changes in the surface roughness of bacterial cells upon treatment, demonstrating the technique's sensitivity to subtle morphological alterations. mdpi.com

Crystalline Structure Analysis

The arrangement of atoms within a solid material dictates its physical and chemical properties. For this compound, understanding its crystalline structure is crucial for predicting its behavior and optimizing its applications.

X-ray Diffraction (XRD) is a primary and non-destructive technique for characterizing crystalline materials. dksh.comforcetechnology.com It provides detailed information about the crystal structure, phase composition, and degree of crystallinity. dksh.com When an X-ray beam interacts with a crystalline sample, it diffracts in specific directions, producing a unique pattern that serves as a fingerprint for that particular crystalline phase. forcetechnology.comncl.ac.uk

In the study of silver-containing materials, XRD is frequently employed to confirm the crystalline nature of silver. For instance, in silver/poly (lactic acid) nanocomposites, XRD patterns have shown distinct peaks corresponding to the face-centered cubic (fcc) structure of silver crystals. nih.gov The diffraction peaks observed at 2θ values of approximately 38.2°, 44.4°, 64.5°, and 77.4° are attributed to the (111), (200), (220), and (311) crystallographic planes of fcc silver, respectively. nih.govmdpi.comacs.orginnovareacademics.in The intensity of these peaks has been shown to increase with a higher content of silver nanoparticles within a polymer matrix, indicating a greater presence of crystalline silver. nih.gov

The Scherrer equation is often used in conjunction with XRD data to estimate the crystallite size of nanoparticles. innovareacademics.in Research on biosynthesized silver nanoparticles has utilized this method to determine average crystallite sizes, with one study reporting a size of 20.26 nm. acs.org

Furthermore, XRD analysis is crucial for phase identification in mixtures. By comparing the obtained diffraction pattern with entries in crystallographic databases, such as the Crystallography Open Database (COD), the different crystalline phases present in a sample can be identified. ncl.ac.uk This is particularly relevant for this compound that may exist in different polymorphic forms or in combination with other crystalline materials.

| Diffraction Angle (2θ) | Miller Indices (hkl) | Crystal Structure |

| ~38.2° | (111) | Face-Centered Cubic (fcc) Silver |

| ~44.4° | (200) | Face-Centered Cubic (fcc) Silver |

| ~64.5° | (220) | Face-Centered Cubic (fcc) Silver |

| ~77.4° | (311) | Face-Centered Cubic (fcc) Silver |

This table presents typical XRD peak positions for crystalline silver found in various composite materials.

Elemental Composition and Distribution Analysis

Determining the elemental makeup and the spatial distribution of elements within a sample is fundamental to understanding its chemical identity and purity. For this compound, these analyses confirm the presence of silver and can quantify its concentration.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for the elemental analysis of a sample. thermofisher.comwikipedia.orgnih.gov It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.org Each element has a unique set of X-ray emission peaks, allowing for qualitative and quantitative analysis of the elemental composition. thermofisher.comwikipedia.org

In the context of silver-containing materials, EDX is widely used to confirm the presence of silver. Studies on silver nanoparticles synthesized by lactic acid bacteria have shown strong EDX signals for silver, confirming the successful formation of the nanoparticles. ijcmas.com For example, one analysis reported a strong peak at 3 keV attributed to the surface plasmon resonance of silver crystals, with silver constituting 65.20% of the elemental composition. ijcmas.com Other elements detected, such as carbon and oxygen, were likely from the surrounding organic matrix or culture media. acs.orgijcmas.com

EDX analysis of composites, such as those containing silver nanoparticles in a poly(vinyl alcohol) matrix, has been used to detail the elemental composition. acs.orgnih.gov The presence of silver, along with other expected elements like carbon and oxygen, was confirmed. acs.orgnih.gov

| Element | Weight Percentage (Wt%) - Sample 1 ijcmas.com | Weight Percentage (Wt%) - Sample 2 ijcmas.com | Weight Percentage (Wt%) - Sample 3 acs.org |

| Silver (Ag) | 65.20% | 65.20% | 48.1% |

| Carbon (C) | 2.10% | 6.10% | 19.93% |

| Oxygen (O) | 20.20% | 15.20% | 30.66% |

| Potassium (K) | 1.10% | 2.10% | - |

| Iron (Fe) | 9.20% | 8.20% | - |

| Silicon (Si) | 2.20% | 3.20% | - |

| Chlorine (Cl) | - | - | 1.31% |

This table presents EDX data from different studies on silver nanoparticles, illustrating the typical elemental composition detected.

X-ray Fluorescence (XRF) is another non-destructive analytical technique used to determine the elemental composition of materials. carleton.eduazooptics.com It involves exciting a sample with a primary X-ray source, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays. carleton.eduazooptics.com The energies of these emitted X-rays are characteristic of the elements present, allowing for their identification and quantification. carleton.edu

Atomic Absorption Spectrometry (AAS) is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. chalmers.se It is a highly sensitive technique for determining the concentration of a specific metal in a solution.

AAS is particularly valuable for quantifying the release of silver ions from various materials into a liquid medium. nih.govnih.gov In studies of silver/poly (lactic acid) nanocomposites, AAS has been used to measure the concentration of silver ions released into a phosphate-buffered saline (PBS) solution over time. nih.gov This type of analysis is crucial for understanding the kinetics of ion release, which is often related to the material's intended function.

Research has shown that the release of silver ions can be relatively fast initially and then slow down over an extended period. The cumulative amount of released silver ions is dependent on the initial silver content in the material. For instance, one study investigating silver release from wound care products used AAS to quantify the amount of silver in various test fluids. chalmers.se Another study on silver ion doped hydroxyapatite-coated pins used the atomic absorption method to confirm that no free silver ions were detected in the surrounding broth media, with a detection threshold as low as 0.02 mg/L. jointdrs.org

| Material | Test Medium | Measurement Technique | Key Finding |

| Ag/PLA-NC films | Phosphate-Buffered Saline (PBS) | Atomic Absorption Spectroscopy | Silver ion release is initially rapid and then slows, lasting for over 18 days. |

| Nanosilver colloids | Aqueous solution | Atomic Absorption Spectroscopy | Ion release is an oxidative process dependent on dioxygen and protons. nih.gov |

| Silver ion doped HA powder | Broth media | Atomic Absorption Method | No free silver ions were detected (detection limit 0.02 mg/L). jointdrs.org |

This table summarizes findings from studies that used AAS to quantify silver ion release from different materials.

X-ray Fluorescence Spectroscopy (XRF)

Colloidal Stability and Particle Dynamics

The stability and behavior of this compound in colloidal systems, particularly in the form of silver nanoparticles, are critical for its various applications. Advanced techniques are employed to understand the particle dynamics, including their size, distribution, and surface charge, which collectively determine the stability of the colloid.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique widely used to determine the size distribution profile of small particles in suspension or polymers in solution. wyatt.comucd.ie It works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light. wyatt.com These fluctuations are a result of the Brownian motion of the particles, the random movement of particles suspended in a fluid. ucd.iemicrotrac.com Smaller particles move more quickly, causing rapid fluctuations in light intensity, while larger particles move more slowly, leading to slower fluctuations. microtrac.com By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated. The hydrodynamic diameter, which is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured, is then determined using the Stokes-Einstein equation. wyatt.comcam.ac.uk This size includes the particle core and any molecules or ions adsorbed on its surface. researchgate.net

The hydrodynamic diameter is a crucial parameter for understanding the behavior of this compound nanoparticles in a liquid medium. It provides an indication of the apparent size of the dynamic, hydrated, or solvated particle. cam.ac.uk For instance, research on silver nanoparticles synthesized using various methods has utilized DLS to determine their hydrodynamic size. In one study, silver nanoparticles synthesized with Datura stramonium leaf extract exhibited an average particle size of 14.47 nm. tandfonline.com Another investigation involving silver nanoparticles stabilized with lactose/alginate composites reported mean sizes of 73.9 ± 19.2 nm and 80.2 ± 24.1 nm for different formulations. beilstein-journals.org It's important to note that the hydrodynamic diameter measured by DLS is often larger than the primary particle size observed through techniques like Transmission Electron Microscopy (TEM) because DLS measures the particle along with its surrounding liquid layer. researchgate.net

The Zeta Potential is another critical parameter that provides insight into the surface charge and stability of colloidal dispersions. nih.govjscimedcentral.com It is the electric potential in the interfacial double layer at the location of the slipping plane versus a point in the bulk fluid away from the interface. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. jscimedcentral.com For nanoparticles, a high zeta potential (either positive or negative, typically greater than +30 mV or less than -30 mV) is indicative of good stability, as the electrostatic repulsion prevents aggregation or flocculation of the particles. jscimedcentral.combeilstein-journals.org Conversely, a low zeta potential suggests that the particles are more likely to aggregate. beilstein-journals.org

In the context of silver-based nanoparticles, zeta potential measurements are vital. For example, silver nanoparticles synthesized using a fungal cell-free filtrate showed zeta potential values of -28.655 mV, -49.205 mV, and -61.935 mV under different conditions, all indicating good colloid stability. dovepress.com In another study, silver nanoparticles stabilized with phospholium surfactants exhibited positive zeta potential values ranging from +35 to +70 mV, also signifying the formation of stable nanoparticles. nih.gov The pH of the medium can significantly influence the zeta potential; for instance, a study on silver nanoparticles loaded on a lactose/alginate nanocomposite showed varying zeta potentials at different pH levels, with values of -23.3 mV at pH 4, -27.5 mV at pH 6, and -13.3 mV at pH 12. beilstein-journals.org

The table below presents research findings on the hydrodynamic size and zeta potential of various silver nanoparticle systems, illustrating the application of DLS in their characterization.

| Sample Description | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Silver nanoparticles with Datura stramonium leaf extract | 14.47 | - | - | tandfonline.com |

| Silver nanoparticles with tannic acid | 383.20 | 0.446 | -26.3 | researchgate.net |

| AgNPs@Lac/Alg-0.3 | 73.9 ± 19.2 | - | -61.6 | beilstein-journals.org |

| AgNPs@Lac/Alg-0.7 | 80.2 ± 24.1 | - | -41.0 | beilstein-journals.org |

| AgNPs synthesized by boiling under DBD plasma | 149.89 | 0.251 | 27.7 | nih.gov |

| Silver nanoparticles synthesized by fungus (1:50 solution) | 30-409 (range) | - | -28.655 | dovepress.com |

| Silver nanoparticles stabilized with C18-phospholium surfactant | 50-60 | - | +64 to +72 | nih.gov |

Antimicrobial Efficacy Studies of Silver Lactate

Antibacterial Activity Assessments

The antibacterial capacity of silver lactate (B86563) is primarily attributed to the action of silver ions, which can interact with multiple targets within bacterial cells, leading to their inactivation and death. Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

In vitro studies have confirmed the susceptibility of various Gram-positive bacteria to silver ions. Key pathogens such as Staphylococcus aureus and Enterococcus faecalis have been subjects of these investigations. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of efficacy.

For Staphylococcus aureus, a common cause of skin and soft tissue infections, the MIC of silver ions has been reported to be 1 µg·mL⁻¹. researchgate.net Silver nanoparticles (AgNPs), which act as a reservoir for silver ion release, have also shown potent effects, with reported MIC values as low as 2 µg/mL against multidrug-resistant S. aureus (MRSA). nih.govdovepress.com In one study, the MIC and minimum bactericidal concentration (MBC) of 5 nm silver nanoparticles against S. aureus were both found to be 0.625 mg/ml. frontiersin.orgscience-line.com

Enterococcus faecalis, a bacterium known for its intrinsic resistance to many antimicrobial agents and its role in persistent infections, has also been tested. Silver ions have demonstrated an MIC of 80 μg mL⁻¹ against this organism. biorxiv.org

The data below summarizes the minimum inhibitory concentrations of silver ions and silver nanoparticles against selected Gram-positive bacterial strains from various studies.

| Bacterium | Silver Compound | Concentration (µg/mL) | Reference |

| Staphylococcus aureus | Silver Ions (Ag⁺) | 1 | researchgate.net |

| Staphylococcus aureus (MDR) | Silver Nanoparticles | 2 | nih.gov |

| Enterococcus faecalis | Silver Ions (Ag⁺) | 80 | biorxiv.org |

Gram-negative bacteria, characterized by their protective outer membrane, have also been shown to be susceptible to silver ions. This group includes significant pathogens like Pseudomonas aeruginosa and Escherichia coli.

Pseudomonas aeruginosa, an opportunistic pathogen notorious for causing infections in immunocompromised individuals and for its high level of antibiotic resistance, is inhibited by silver ions. Studies have reported MIC values for silver ions against P. aeruginosa ranging from 0.84 µg·mL⁻¹ to 1 µg·mL⁻¹. researchgate.net A separate study found the MIC of silver against P. aeruginosa to be 25 µg/ml. scirp.org Silver nanoparticles are also effective, with MICs reported to be as low as 1 to 2 μg/mL. nih.govfrontiersin.org

Escherichia coli, a versatile species that can be a harmless gut commensal or a potent pathogen, is also susceptible. The MIC for silver ions against E. coli has been determined to be 0.5 µg·mL⁻¹. researchgate.net Silver nanoparticles also show high activity against E. coli, with MICs reported between 20 to 110 µg/mL depending on nanoparticle size. mdpi.com

For Klebsiella pneumoniae, another significant Gram-negative pathogen, silver nanoparticles have demonstrated MICs of 3.9 µg/mL. frontiersin.org Lysozyme-coated AgNPs showed an MIC of 21 μg/mL against a multidrug-resistant strain of K. pneumoniae. frontiersin.org

The table below presents the MIC values for silver ions and silver nanoparticles against these Gram-negative bacteria.

| Bacterium | Silver Compound | Concentration (µg/mL) | Reference |

| Pseudomonas aeruginosa | Silver Ions (Ag⁺) | 0.84 - 1 | researchgate.net |

| Pseudomonas aeruginosa | Silver Nanoparticles | 1 - 2 | nih.govfrontiersin.org |

| Escherichia coli | Silver Ions (Ag⁺) | 0.5 | researchgate.net |

| Klebsiella pneumoniae | Silver Nanoparticles | 3.9 | frontiersin.org |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them highly resistant to conventional antimicrobial treatments. Silver ions have been investigated for their ability to both prevent the formation of biofilms and eradicate established ones.

Research indicates that silver can effectively inhibit the formation of biofilms by various bacteria, including P. aeruginosa, E. coli, and S. aureus. frontiersin.orgfrontiersin.org Silver has been shown to inhibit biofilm formation by interfering with microbial adherence and quorum sensing pathways. scirp.org For example, sub-MIC doses of silver exhibited considerable anti-biofilm activity against P. aeruginosa. scirp.org Similarly, coatings containing silver have been shown to almost completely inhibit bacterial adherence of P. aeruginosa and E. coli. researchgate.net

However, the efficacy of silver against mature, pre-formed biofilms can be more limited. The dense EPS matrix can act as a barrier, impeding the penetration of silver ions to the bacteria within. frontiersin.org While some studies show that silver nanoparticles can penetrate the biofilm matrix and cause bacterial death, higher concentrations are often required compared to those needed to inhibit planktonic (free-floating) bacteria. nih.govmdpi.com Studies have shown that silver nanoparticles can significantly inhibit the metabolic activity of biofilms formed by E. coli, K. pneumoniae, P. aeruginosa, and S. aureus. frontiersin.org

The extensive use of silver as an antimicrobial agent has led to the emergence of silver-resistant bacteria. The primary mechanisms of resistance are aimed at reducing the intracellular concentration of toxic silver ions.

One of the most well-studied mechanisms involves active efflux pumps. In Gram-negative bacteria, specific operons, such as the sil and cus systems, encode for proteins that form efflux complexes (e.g., SilCBA and CusCBA) capable of actively transporting silver ions out of the bacterial cytoplasm. frontiersin.orgfrontiersin.orgmdpi.com The sil operon also includes genes for periplasmic silver-binding proteins (e.g., SilE) that sequester silver ions before they can enter the cell. mdpi.com

Another resistance strategy involves altering the bacterial cell envelope to limit silver uptake. Mutations leading to the loss of outer membrane porins, such as OmpF and OmpC in E. coli, have been shown to confer resistance by reducing the passive diffusion of silver ions into the cell. frontiersin.org

Bacteria within biofilms can exhibit increased resistance due to the protective EPS matrix, which can bind and sequester silver ions, preventing them from reaching the bacterial cells. researchgate.net Additionally, the physiological state of bacteria within a biofilm can contribute to their tolerance. Other described resistance mechanisms include the enzymatic reduction of Ag⁺ ions to the less toxic metallic silver (Ag⁰) and the induction of cellular stress responses that help repair silver-induced damage. researchgate.net

Anti-Biofilm Formation and Eradication Studies

Antifungal Efficacy Investigations

The antimicrobial spectrum of silver is not limited to bacteria; it also includes potent activity against various fungal species, particularly yeasts.

Candida albicans, a common opportunistic fungal pathogen responsible for oral and systemic infections, has been a primary focus of antifungal studies involving silver. Silver nanoparticles have demonstrated significant antifungal activity against C. albicans. mdpi.comveterinaryworld.org Studies have reported fungicidal activity at very low concentrations, with MIC values ranging from 0.4 to 3.3 µg/ml for silver nanoparticles against both C. albicans and Candida glabrata. researchgate.net Another study found the MIC of biosynthesized silver nanoparticles against a reference strain of C. albicans to be 4 μg/mL, while it ranged from 16 μg/mL to 32 μg/mL for clinical isolates. veterinaryworld.org

The antifungal action of silver is believed to involve the disruption of the fungal cell membrane and wall, leading to increased permeability and leakage of cellular contents. Furthermore, silver ions can generate reactive oxygen species (ROS) inside the cell, causing oxidative stress and damage to vital cellular components. Silver has also been shown to inhibit biofilm formation by Candida species, a critical factor in their pathogenicity. researchgate.netacs.org For instance, silver nanoparticles were found to be more effective in reducing biofilm biomass when applied to adhered cells (preventing biofilm formation) than to pre-formed, mature biofilms. researchgate.net

Activity Against Yeast Strains

Antiviral Properties Research

The antiviral properties of silver lactate are not well-established in scientific research. A 2005 review on the therapeutic patents of silver-releasing materials noted that it is rare to find experimental evidence supporting claims of antiviral properties for silver(I) compounds. tandfonline.com The review highlights that while some patents may claim antiviral activity, there is often a lack of reported biological data to substantiate these assertions for compounds like this compound. tandfonline.com

In contrast, significant research has been conducted on the antiviral capabilities of silver in its nanoparticle form (AgNPs). Studies have shown that AgNPs can be effective against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Respiratory Syncytial Virus (RSV). nih.govplos.orgmdpi.com The proposed mechanisms involve AgNPs binding to viral surface glycoproteins, which can block the virus from attaching to and entering host cells. mdpi.com It is crucial to distinguish that these findings are specific to silver nanoparticles and cannot be directly extrapolated to the this compound compound without dedicated research. The current body of scientific literature lacks specific in vitro or in vivo studies demonstrating the antiviral efficacy of this compound.

Comparative Studies with Other Antimicrobial Agents

Several studies have evaluated the antimicrobial performance of this compound in comparison to other silver compounds and antimicrobial agents. These studies provide insight into its relative efficacy against various microbial species.

One study compared this compound and silver saccharinate incorporated into injectable collagen and alginate scaffolds for activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com In collagen beads at a concentration of 150 mM, this compound demonstrated significantly higher activity against S. epidermidis than silver saccharinate. mdpi.com For alginate beads, no significant difference in efficacy was observed between the two silver salts against either bacterial strain. mdpi.com At all tested concentrations in collagen, this compound beads were more effective against S. epidermidis than P. aeruginosa. mdpi.com

Another investigation compared the antibacterial activity of polyurethane (PU) films loaded with 1% and 10% (w/w) this compound against films loaded with 10% (w/w) silver nitrate (B79036). The study assessed activity against Escherichia coli and Staphylococcus aureus. The results indicated that the polyurethane loaded with this compound exhibited a better apparent antibacterial performance than the silver nitrate-loaded films, which was potentially attributed to the more porous structure of the PU-Ag lactate composite, allowing for greater release of silver ions. nih.gov

| Antimicrobial Agent (in Polyurethane Film) | Concentration (% w/w) | Test Organism | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | 1% | E. coli | 1.5 |

| 10% | E. coli | 4.0 | |

| Silver Nitrate | 10% | E. coli | 2.0 |

| This compound | 1% | S. aureus | 2.0 |

| 10% | S. aureus | 5.0 | |

| Silver Nitrate | 10% | S. aureus | 3.0 |

Silver sulfadiazine (B1682646) is another widely used silver-based topical antimicrobial, particularly in burn care. While direct comparative studies between this compound and silver sulfadiazine are not prevalent in the reviewed literature, silver sulfadiazine serves as a benchmark for silver-based antimicrobials. It is known for its broad-spectrum activity, though some studies have noted that nanocrystalline silver dressings can be more effective in certain clinical applications. jddtonline.inforesearchgate.net The comparative data available for this compound suggests it is a potent antimicrobial agent, with its efficacy being influenced by the formulation and delivery vehicle. nih.govmdpi.com

Mechanistic Investigations of Silver Lactate S Biological Actions

Cellular Mechanisms of Action

The interaction of silver lactate (B86563) with cellular structures and processes is a key determinant of its biological impact. These mechanisms primarily involve the disruption of cellular membranes, the intracellular release and activity of silver ions, the generation of damaging reactive oxygen species, and the impairment of mitochondrial function.

Cell Membrane Disruption and Permeabilization

The initial point of contact for silver lactate with a cell is its outer membrane. The silver ions released from this compound can interact with and disrupt the integrity of the cell membrane. This disruption can manifest as increased membrane permeability, leading to the leakage of essential intracellular components. hubspotusercontent-na1.netresearchgate.net The electrostatic attraction between the positively charged silver ions and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and surface proteins, is a key factor in initiating this disruption. mdpi.com This interaction can weaken the membrane structure, ultimately leading to its rupture or the formation of pores. hubspotusercontent-na1.netnih.gov

The lactate component may also play a role in membrane permeabilization, particularly in Gram-negative bacteria. Studies have shown that lactic acid can disrupt the outer membrane of these bacteria, potentially enhancing the entry of other antimicrobial substances. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A major mechanism of silver-induced cellular damage is the generation of reactive oxygen species (ROS). biorxiv.orgmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) radicals, that can cause widespread damage to cellular components. researchgate.net The interaction of silver ions with the mitochondrial respiratory chain is a primary source of ROS production. biorxiv.orgnih.gov This disruption leads to an overproduction of ROS, resulting in a state of oxidative stress where the cell's antioxidant defenses are overwhelmed. biorxiv.orgresearchgate.net This oxidative stress can lead to lipid peroxidation, protein denaturation, and damage to nucleic acids. biorxiv.org

| Cellular Response to Silver-Induced Oxidative Stress | Observed Effects | References |

| Increased ROS Levels | Concentration-dependent increase in intracellular ROS. | biorxiv.orgcapes.gov.br |

| Lipid Peroxidation | Damage to cellular membranes. | biorxiv.org |

| Protein Denaturation | Inactivation of enzymes and structural proteins. | biorxiv.org |

| DNA Damage | Genotoxic effects due to oxidative stress. | mdpi.com |

Mitochondrial Dysfunction and ATP Synthesis Inhibition

Mitochondria, the powerhouses of the cell, are a key target of silver ions. The disruption of the mitochondrial respiratory chain by silver ions not only generates ROS but also impairs the process of oxidative phosphorylation. biorxiv.orgnih.gov This leads to a decrease in the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. plos.orgmdpi.com The inhibition of ATP production can have catastrophic consequences for cellular processes that are highly dependent on energy. nih.govembopress.org Furthermore, mitochondrial dysfunction can trigger apoptotic pathways, leading to programmed cell death. mdpi.comcapes.gov.br

Molecular Mechanisms of Action

At the molecular level, this compound's biological effects are largely driven by the interaction of silver ions with nucleic acids, leading to damage and the inhibition of essential processes like replication.

DNA and RNA Damage and Replication Inhibition

Silver ions have been shown to interact with and damage nucleic acids, including both DNA and RNA. hubspotusercontent-na1.netresearchgate.net This interaction can disrupt the structure of the DNA, precluding its replication. medchemexpress.com Silver ions can bind to the nucleic acid bases, potentially leading to mutations. hubspotusercontent-na1.net The damage to DNA can also be a consequence of the oxidative stress induced by silver ions. mdpi.comresearchgate.net

Furthermore, recent studies have indicated that silver in the form of nanoclusters can directly inhibit the initiation of DNA replication by preventing the assembly of the minichromosome maintenance (MCM) protein complex, which is essential for unwinding the DNA strands. columbia.edunih.govoup.com While this research focused on silver nanoclusters, it highlights a potential molecular mechanism by which silver can interfere with a fundamental cellular process.

Protein Denaturation and Enzyme Inactivation

This compound exerts its biological effects in part through the denaturation of proteins and the inactivation of critical enzymes. The denaturation process involves the disruption of the protein's unique three-dimensional structure, which is essential for its biological function. byjus.com This structural alteration is primarily driven by the silver ion (Ag⁺) released from this compound.

Silver ions have a high affinity for and interact with various functional groups within protein molecules, particularly sulfhydryl (thiol) groups found in the amino acid cysteine. asm.org The binding of silver ions to these groups can break the disulfide bonds (–S–S–) that are crucial for maintaining the tertiary and quaternary structures of many proteins. asm.orgbritannica.com This disruption leads to the unfolding of the protein from its native, functional state into a non-functional, random shape. researchgate.net

Impact on Cellular Metabolic Pathways (e.g., Glycolysis)

This compound significantly influences cellular metabolic pathways, notably by shifting energy metabolism towards glycolysis. The inactivation of respiratory enzymes by silver ions is a key trigger for this metabolic reprogramming. asm.org When the respiratory chain is blocked, the cell's capacity for oxidative phosphorylation diminishes, reducing ATP production through this efficient pathway. asm.org

To compensate for the energy deficit, cells upregulate alternative pathways, primarily glycolysis. Research on Staphylococcus epidermidis treated with silver showed that genes coding for tricarboxylic acid (TCA) cycle enzymes were downregulated, reflecting a reduced need for the products of this cycle when respiration is inhibited. asm.org This metabolic shift mirrors the pattern observed during anaerobic growth, where glycolysis becomes the primary source of ATP. asm.org A direct consequence of this increased glycolytic flux is the elevated production and accumulation of lactate. asm.orgnih.gov

Antiprotease Effects and Inflammation Modulation

Inhibition of Eukaryotic Proteases

This compound exhibits significant inhibitory effects against a range of eukaryotic proteases. nih.govnih.gov These enzymes, produced by host cells, play critical roles in processes like tissue remodeling, but their excessive activity can contribute to pathology in chronic inflammatory states. nih.gov Studies have demonstrated that this compound can inhibit human proteases in a dose-dependent manner. nih.gov